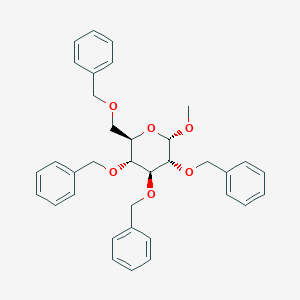

2,3,4,6-tétra-O-benzyl-α-D-glucopyrannoside de méthyle

Vue d'ensemble

Description

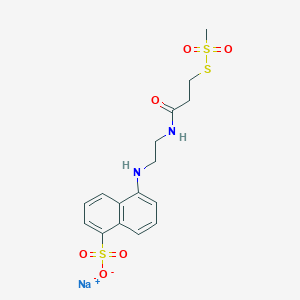

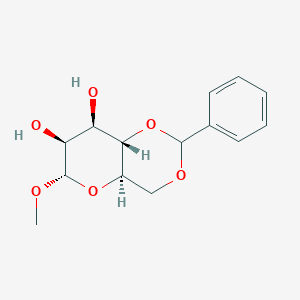

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside, also known as Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside, is a useful research compound. Its molecular formula is C35H38O6 and its molecular weight is 554.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Préparation du chlorure d'α-glucopyrannosyle

Ce composé est utilisé dans la préparation du chlorure d'α-glucopyrannosyle . Il s'agit d'une étape importante dans la synthèse de divers glucosides, qui sont des composés contenant un résidu de glucose. Les glucosides ont un large éventail d'applications dans divers domaines, notamment les produits pharmaceutiques, l'industrie alimentaire et la biochimie .

Synthèse de dérivés de 1-C-α-D-glucopyranose

Le 2,3,4,6-tétra-O-benzyl-α-D-glucopyrannoside de méthyle est utilisé dans la synthèse de dérivés de 1-C-α-D-glucopyranose . Ces dérivés sont importants dans le domaine de la chimie médicinale, car ils peuvent être utilisés dans le développement de nouveaux médicaments .

Réactions de glucosylation

Ce composé est un dérivé important du D-glucopyranose pour les glucosylations . La glucosylation est un type de glycosylation, un processus crucial en biologie pour la modification des protéines et des lipides. Ce processus a des implications significatives dans les fonctions cellulaires et la santé .

Intermédiaire dans la synthèse de médicaments

Il sert d'intermédiaire dans la synthèse de médicaments comme la voglibose et la dapagliflozine . La voglibose est un inhibiteur de l'alpha-glucosidase utilisé pour abaisser les taux de glucose sanguin postprandial chez les personnes atteintes de diabète sucré. La dapagliflozine est un médicament pour le diabète de type 2 .

Préparation de β-glucosides

Le composé est utilisé dans la préparation de β-glucosides . Ceci est réalisé par activation par un système de trifluorométhanesulfonate d'argent - chlorure de p-nitrobenzènesulfonyle - triéthylamine

Analyse Biochimique

Biochemical Properties

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the synthesis of glycosidic bonds, which are essential in the formation of oligosaccharides and polysaccharides. Additionally, the compound can act as a substrate for nucleophilic addition reactions, further expanding its utility in biochemical synthesis .

Cellular Effects

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside influences cellular processes by participating in the formation of glycosidic bonds, which are vital for cell membrane integrity and function. It has been observed to affect cell signaling pathways by modulating the activity of glycosylated proteins and enzymes. This modulation can lead to changes in gene expression and cellular metabolism, impacting various cellular functions .

Molecular Mechanism

The molecular mechanism of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. The compound binds to the active site of these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This binding interaction is essential for the formation of glycosidic bonds, which are crucial for the structural and functional integrity of glycoproteins and glycolipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound can maintain its activity in vitro, but its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside in animal models vary with different dosages. At lower doses, the compound has been observed to facilitate glycosylation processes without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as disruptions in cellular metabolism and function. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases, which catalyze the transfer of glycosyl groups to various acceptor molecules. This interaction is crucial for the synthesis of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways .

Transport and Distribution

Within cells and tissues, methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can participate in glycosylation processes. The compound’s distribution is influenced by its affinity for these transporters and binding proteins, affecting its accumulation and activity within cells .

Subcellular Localization

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is localized to specific subcellular compartments, primarily the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The compound’s activity is influenced by its localization, as it interacts with enzymes and proteins involved in glycosylation within these compartments. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-KJQSSVQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445588 | |

| Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-37-6 | |

| Record name | Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17791-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)